

An In-depth Technical Guide to the Thermochemical Properties of Menthyl Isovalerate

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Compound of Interest

Compound Name: Menthyl isovalerate

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Abstract

Menthyl isovalerate, a significant contributor to the fragrance and flavor industries and a compound with reported anxiolytic properties, requires a thorough understanding of its thermochemical characteristics for applications ranging from process design and safety to formulation and stability. This technical guide provides a comprehensive overview of the known physicochemical properties of **menthyl isovalerate**. Due to the scarcity of specific experimental thermochemical data for this compound in publicly available literature, this document details the established experimental methodologies for determining key thermochemical parameters, including enthalpy of formation, heat capacity, and vapor pressure. Furthermore, it presents available data for structurally analogous compounds to offer a comparative context. This guide also includes a visualization of a standard experimental workflow for the determination of vapor pressure, a critical parameter for this volatile compound.

Introduction

Menthyl isovalerate, also known as validolum, is the ester formed from the reaction of menthol and isovaleric acid.^{[1][2]} It is a colorless, oily liquid with a characteristic menthol scent.^[2] Its primary applications are as a flavoring and fragrance agent in food and cosmetic

products.^[1] Additionally, in some regions, it is used in pharmaceutical preparations for its potential anxiolytic effects.^[2] A detailed understanding of its thermochemical properties is essential for process optimization, safety assessments during handling and storage, and for predicting its behavior in various formulations.

This guide synthesizes the available structural and physical data for **menthyl isovalerate** and provides a detailed framework of the experimental protocols necessary to determine its fundamental thermochemical properties.

Physicochemical Properties of Menthyl Isovalerate

A summary of the known physicochemical properties of **menthyl isovalerate** is presented in Table 1. While some basic physical constants are documented, crucial thermochemical data remains largely uncharacterized in accessible literature.

Table 1: General Physicochemical Properties of **Menthyl Isovalerate**

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₈ O ₂	[3]
Molecular Weight	240.38 g/mol	[4]
CAS Number	16409-46-4	[3]
Appearance	Colorless, clear oily liquid	[1]
Odor	Menthol-like, fruity, sweet, woody	[5]
Boiling Point	260-262 °C at 750 mmHg	[6]
Melting Point	1.3 °C (estimate)	[6]
Density	0.909 g/mL at 25 °C	[6]
Flash Point	110 °C (230 °F)	[1]
Vapor Pressure	0.007 mmHg at 25 °C (estimate)	[1]
Solubility	Practically insoluble in water; very slightly soluble in ethanol.	[2]

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of a compound like **menthyl isovalerate** relies on well-established experimental techniques. The following sections detail the standard methodologies for measuring enthalpy of formation, heat capacity, and vapor pressure.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is a fundamental thermodynamic property that quantifies the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds like **menthyl isovalerate**, this is most commonly determined indirectly through combustion calorimetry.

Experimental Protocol:

- **Sample Preparation:** A precisely weighed sample of high-purity **menthyl isovalerate** is placed in a crucible within a high-pressure vessel known as a "bomb."
- **Bomb Preparation:** The bomb is charged with a high pressure of pure oxygen (typically around 3 MPa) to ensure complete combustion. A small, known amount of water is often added to the bomb to ensure that the final products are in a well-defined state.
- **Combustion:** The sample is ignited by passing an electric current through a fuse wire. The combustion reaction releases heat, causing a rise in the temperature of the calorimeter system (the bomb and the surrounding water bath).
- **Temperature Measurement:** The temperature change of the calorimeter is meticulously measured using a high-precision thermometer.
- **Analysis of Products:** After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify any side products, such as nitric acid formed from residual nitrogen in the air.
- **Calculation:** The heat of combustion is calculated from the observed temperature rise and the known heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of any side products. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

Heat Capacity: Differential Scanning Calorimetry (DSC)

The heat capacity (C_p) of a substance is the amount of heat required to raise its temperature by one degree. For liquids, it is an important parameter for heat transfer calculations and for understanding the energetics of conformational changes. Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids and solids.

Experimental Protocol:

- **Sample and Reference Preparation:** A small, accurately weighed sample of **menthyl isovalerate** (typically 5-15 mg) is hermetically sealed in a sample pan. An empty pan of the same type is used as a reference.

- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed to scan a specific temperature range at a constant heating rate (e.g., 10-20 K/min) under a controlled atmosphere, typically an inert gas like nitrogen.
- **Measurement Cycle:** A three-step measurement is performed:
 - **Baseline Run:** An initial scan is performed with both the sample and reference pans empty to obtain the baseline heat flow.
 - **Standard Run:** A scan is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.
 - **Sample Run:** The standard is replaced with the **menthyl isovalerate** sample, and the scan is repeated under identical conditions.
- **Data Analysis:** The difference in heat flow between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is then calculated by comparing the heat flow signal of the sample to that of the standard material, taking into account their respective masses.

Vapor Pressure: Knudsen Effusion Method

Vapor pressure is a critical property for volatile compounds, influencing their evaporation rate, and is essential for distillation process design and safety assessments. For low-volatility compounds like **menthyl isovalerate**, the Knudsen effusion method is a suitable technique for accurate measurement.

Experimental Protocol:

- **Sample Preparation:** A small amount of **menthyl isovalerate** is placed in a Knudsen cell, a small container with a precisely machined, small orifice of known area.
- **High Vacuum Environment:** The Knudsen cell is placed in a high-vacuum chamber, and the system is evacuated to a very low pressure.
- **Temperature Control:** The temperature of the Knudsen cell is precisely controlled and maintained at a set value.

- **Effusion and Mass Loss Measurement:** At a given temperature, molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.
- **Vapor Pressure Calculation:** The vapor pressure (P) is calculated from the rate of mass loss (dm/dt) using the Knudsen-Hertz-Langmuir equation: $P = (dm/dt) * (1/A) * \sqrt{2\pi RT/M}$ where A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.
- **Temperature Dependence:** The experiment is repeated at several different temperatures to determine the vapor pressure as a function of temperature. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization.

Thermochemical Data of Structurally Similar Compounds

In the absence of specific experimental data for **menthyl isovalerate**, examining the properties of structurally similar compounds can provide valuable insights and estimations. **Menthyl isovalerate** is a monoterpene ester with a cyclohexyl ring system. Therefore, data for other cyclohexyl esters and monoterpene esters are presented for comparison.

Table 2: Enthalpy of Formation of Structurally Similar Esters

Compound	Molecular Formula	State	$\Delta_f H^\circ$ (kJ/mol)	Method
Methyl Benzoate	$C_8H_8O_2$	gas	-277.7 ± 1.3	Combustion Calorimetry
Dimethyl Phthalate	$C_{10}H_{10}O_4$	gas	-606.2 ± 2.6	Combustion Calorimetry
Cyclohexyl Acetate	$C_8H_{14}O_2$	liquid	-	-
Menthyl Isovalerate	$C_{15}H_{28}O_2$	liquid	Data Not Available	-

Note: The data for methyl benzoate and dimethyl phthalate are provided as examples of well-characterized esters, though they are aromatic rather than alicyclic.

Table 3: Heat Capacity of Structurally Similar Liquids

Compound	Molecular Formula	Temperature (K)	Cp (J/mol·K)	Method
Cyclohexyl Formate	C ₇ H ₁₂ O ₂	298.15	223.4	Adiabatic Calorimetry
Cyclohexyl Acetate	C ₈ H ₁₄ O ₂	298.15	250.2	Adiabatic Calorimetry
Cyclohexyl Butyrate	C ₁₀ H ₁₈ O ₂	298.15	304.5	Adiabatic Calorimetry
Menthyl Isovalerate	C ₁₅ H ₂₈ O ₂	-	Data Not Available	-

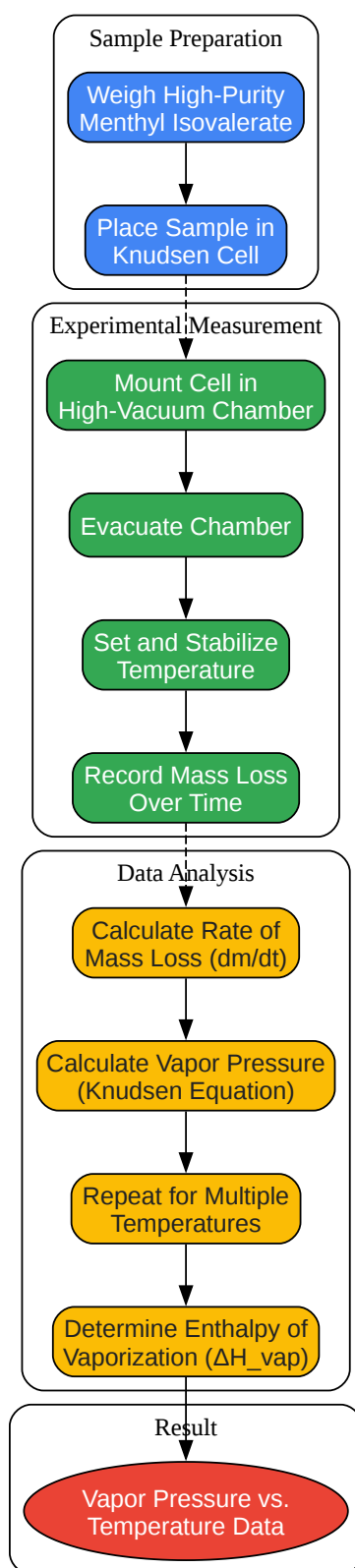
Table 4: Vapor Pressure of Structurally Similar Compounds

Compound	Molecular Formula	Temperature (°C)	Vapor Pressure (Pa)	Method
Methyl Palmitate	C ₁₇ H ₃₄ O ₂	50	0.145	Gas Saturation
Ethyl Palmitate	C ₁₈ H ₃₆ O ₂	50	0.0687	Gas Saturation
Methyl Stearate	C ₁₉ H ₃₈ O ₂	50	0.0159	Gas Saturation
Menthyl Isovalerate	C ₁₅ H ₂₈ O ₂	25	~0.93 (est.)	-

Note: The vapor pressure for **menthyl isovalerate** is an estimation based on the single reported value.

Visualization of Experimental Workflow

As information on signaling pathways involving **menthyl isovalerate** is not applicable, a diagram illustrating the experimental workflow for the Knudsen effusion method for vapor pressure determination is provided below. This visualization clarifies the logical steps and key components of the experimental procedure.



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Figure 1: Experimental workflow for vapor pressure determination using the Knudsen effusion method.

Conclusion

This technical guide has consolidated the available physicochemical data for **menthyl isovalerate** and outlined the standard experimental procedures for determining its essential thermochemical properties. While there is a notable lack of specific experimental data for this compound, the methodologies described herein provide a clear path for future research. The comparative data for structurally similar compounds offer a useful, albeit approximate, reference for scientists and engineers working with **menthyl isovalerate**. The provided workflow visualization for vapor pressure measurement serves as a practical guide for researchers aiming to characterize this and other low-volatility compounds. Further experimental investigation into the thermochemical properties of **menthyl isovalerate** is highly recommended to fill the existing data gaps and to support its safe and efficient use in various industrial and pharmaceutical applications.

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